molecular formula C8H7F3O B147650 4-(Trifluoromethyl)benzyl alcohol CAS No. 349-95-1

4-(Trifluoromethyl)benzyl alcohol

Cat. No.: B147650
CAS No.: 349-95-1
M. Wt: 176.14 g/mol
InChI Key: MOOUWXDQAUXZRG-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H7F3O. It is a derivative of benzyl alcohol, where a trifluoromethyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)benzyl alcohol can be synthesized through several methods. One common approach involves the trifluoromethylation of benzyl alcohol derivatives. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another method involves the reduction of 4-(trifluoromethyl)benzaldehyde using reducing agents like sodium borohydride (NaBH4) in an alcohol solvent .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzyl alcohol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. It can modulate enzyme activity and receptor binding, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability, lipophilicity, and reactivity compared to its non-fluorinated counterparts. This makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOUWXDQAUXZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188457
Record name 4-(Trifluoromethyl)benzyl alcohol
Source EPA DSSTox
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Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-95-1
Record name 4-(Trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)benzyl alcohol
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Record name 4-(Trifluoromethyl)benzyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)benzylic alcohol
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Synthesis routes and methods I

Procedure details

To a mixture of 5 g (0.024 mol) of p-trifluoromethylbenzoyl chloride in 100 mL of THF was added in portions 3 g (0.027 mol) of LAH, stirred at room temperature for 2 h, then refluxed for 2 h and cooled. To the reaction mixture was added 3 mL of water, 3 mL of 15% NaOH solution, and 9 mL of water and the resulting mixture was refluxed for 10 min, cooled, and filtered. The filtrate was concentrated in vacuo to afford 5.5 g (100%) of p-trifluoromethyl-benzyl alcohol, as a clear oil.
Quantity
5 g
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3 g
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3 mL
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3 mL
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9 mL
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 117 parts of (4-trifluoromethylphenyl)methanone in 136 parts of methanol there were added portionwise 13.1 parts of sodium tetrahydroborate under a nitrogen atmosphere, while cooling on ice. After stirring for 18 hours at room temperature, the reaction mixture was poured into water which was acidified with HCI (20%). The product was extracted with 2,2'-oxybispropane (2×) and the combined extracts were washed with water, dried, filtered and evaporated, yielding 130 parts (100%) of 4-(trifluoromethyl)benzenemethanol (interm. 10).
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117
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)benzyl alcohol
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4-(Trifluoromethyl)benzyl alcohol
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4-(Trifluoromethyl)benzyl alcohol
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4-(Trifluoromethyl)benzyl alcohol
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4-(Trifluoromethyl)benzyl alcohol
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4-(Trifluoromethyl)benzyl alcohol
Customer
Q & A

Q1: What makes 4-(Trifluoromethyl)benzyl alcohol interesting for surface studies?

A1: this compound (TFMBA) exhibits strong ordering of its trifluoromethyl (CF3) groups at the surface. [] This makes it a valuable model compound for studying surface phenomena using techniques like sum frequency generation (SFG) vibrational spectroscopy. [] Research has shown that the vibrational modes of the CF3 group in TFMBA are strongly coupled to the benzene ring. [] This coupling, as well as the SFG activity of the CF3 group, is disrupted when an oxygen atom is inserted between the CF3 group and the benzene ring. []

Q2: Can this compound be used in polymerization reactions?

A2: Yes, this compound can be employed as an alcohol initiator in the ring-opening polymerization (ROP) of trimethylene carbonate (TMC). [] When combined with metal-based catalysts like (BDI)Zn[N(SiMe3)2], it enables the synthesis of well-defined α-hydroxy-ω-alkoxycarbonate telechelic polymers. [] This "living and immortal" ROP process allows for the controlled growth of polycarbonate chains, achieving high molecular weights with narrow molar mass distributions. []

Q3: Has this compound been used in organic synthesis?

A3: Yes, this compound plays a role in synthesizing fluorine-containing alkenes. [] It acts as a proton source for protonating vinyltriphenylphosphonium salts generated in situ from the reaction of triphenylphosphine and dialkyl acetylenedicarboxylates. [] This protonation ultimately leads to the formation of fluorine-containing stabilized phosphorus ylides. These ylides then react with compounds like ninhydrin in a Wittig reaction to yield the desired fluorine-containing alkenes. []

Q4: Beyond surface studies and polymerization, are there other applications for this compound?

A4: this compound serves as a starting material in synthesizing various derivatives of benzyl alcohol. [] These derivatives, including 4-(trifluoromethyl)benzaldehyde, are significant intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. [] The presence of the trifluoromethyl group often imparts desirable properties to these compounds, such as increased metabolic stability or altered electronic properties. []

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